molecular formula C14H18N2O2 B5213426 N-(Cyclopentylideneamino)-2-hydroxy-2-phenyl-propanamide

N-(Cyclopentylideneamino)-2-hydroxy-2-phenyl-propanamide

Cat. No.: B5213426
M. Wt: 246.30 g/mol
InChI Key: FJMQLQSNYOAVBT-UHFFFAOYSA-N
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Description

N-(Cyclopentylideneamino)-2-hydroxy-2-phenyl-propanamide is a chemical compound with a unique structure that includes a cyclopentylideneamino group, a hydroxy group, and a phenyl group attached to a propanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Cyclopentylideneamino)-2-hydroxy-2-phenyl-propanamide typically involves the reaction of cyclopentanone with an appropriate amine to form the cyclopentylideneamino group. This intermediate is then reacted with 2-hydroxy-2-phenyl-propanamide under controlled conditions to yield the final product. Common reagents used in this synthesis include cyclopentanone, amines, and 2-hydroxy-2-phenyl-propanamide .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to ensure consistent production quality. The use of high-purity reagents and stringent quality control measures are essential in industrial settings to produce this compound at a commercial scale .

Chemical Reactions Analysis

Types of Reactions

N-(Cyclopentylideneamino)-2-hydroxy-2-phenyl-propanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group yields a ketone, while reduction of the ketone regenerates the hydroxy group .

Scientific Research Applications

N-(Cyclopentylideneamino)-2-hydroxy-2-phenyl-propanamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(Cyclopentylideneamino)-2-hydroxy-2-phenyl-propanamide involves its interaction with specific molecular targets. The hydroxy and amino groups can form hydrogen bonds with target molecules, while the phenyl group can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • N-(Cyclohexylideneamino)-2-hydroxy-2-phenyl-propanamide
  • N-(Cyclopentylideneamino)-2-hydroxy-2-methyl-propanamide
  • N-(Cyclopentylideneamino)-2-hydroxy-2-phenyl-butyramide

Uniqueness

N-(Cyclopentylideneamino)-2-hydroxy-2-phenyl-propanamide is unique due to the specific combination of functional groups and its structural configuration. This uniqueness allows it to interact with a distinct set of molecular targets, making it valuable in various research applications .

Properties

IUPAC Name

N-(cyclopentylideneamino)-2-hydroxy-2-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O2/c1-14(18,11-7-3-2-4-8-11)13(17)16-15-12-9-5-6-10-12/h2-4,7-8,18H,5-6,9-10H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJMQLQSNYOAVBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)(C(=O)NN=C2CCCC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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